molecular formula C37H40N4O5 B12301595 9H-fluoren-9-ylmethyl N-[5-[(2-amino-3-phenylpropanoyl)amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate

9H-fluoren-9-ylmethyl N-[5-[(2-amino-3-phenylpropanoyl)amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate

Cat. No.: B12301595
M. Wt: 620.7 g/mol
InChI Key: RCPHMUPZDFKBDS-UHFFFAOYSA-N
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Description

9H-fluoren-9-ylmethyl N-[5-[(2-amino-3-phenylpropanoyl)amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes fluorenyl, carbamate, and amino acid moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-fluoren-9-ylmethyl N-[5-[(2-amino-3-phenylpropanoyl)amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate typically involves multiple steps. The process begins with the preparation of fluorenylmethanol, which is then converted into fluorenylmethyl carbamate. This intermediate is further reacted with a protected amino acid derivative, followed by deprotection and coupling with the desired amino acid sequence. The final product is obtained after purification through techniques such as chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

9H-fluoren-9-ylmethyl N-[5-[(2-amino-3-phenylpropanoyl)amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

9H-fluoren-9-ylmethyl N-[5-[(2-amino-3-phenylpropanoyl)amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 9H-fluoren-9-ylmethyl N-[5-[(2-amino-3-phenylpropanoyl)amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 9H-fluoren-9-ylmethyl N-(pyridin-3-ylmethyl) carbamate
  • 9H-fluoren-9-ylmethyl [(2R,3R)-3-tert-butoxy-1-hydroxybutan-2-yl]carbamate
  • (9H-fluoren-9-yl)methyl 2-hydroxyethyl(methyl)carbamate

Uniqueness

Compared to similar compounds, 9H-fluoren-9-ylmethyl N-[5-[(2-amino-3-phenylpropanoyl)amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate stands out due to its unique combination of functional groups and structural complexity. This uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.

Properties

Molecular Formula

C37H40N4O5

Molecular Weight

620.7 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[5-[(2-amino-3-phenylpropanoyl)amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate

InChI

InChI=1S/C37H40N4O5/c38-33(22-25-10-2-1-3-11-25)35(43)41-34(36(44)40-27-19-17-26(23-42)18-20-27)16-8-9-21-39-37(45)46-24-32-30-14-6-4-12-28(30)29-13-5-7-15-31(29)32/h1-7,10-15,17-20,32-34,42H,8-9,16,21-24,38H2,(H,39,45)(H,40,44)(H,41,43)

InChI Key

RCPHMUPZDFKBDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NC5=CC=C(C=C5)CO)N

Origin of Product

United States

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